

Application Notes: Staining Cultured Neurons with Copper Fluor-4

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Compound of Interest

Compound Name: Copper Fluor-4

Cat. No.: B12386175

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element in the brain, playing a critical role in a variety of neuronal functions, including neurotransmitter synthesis, myelination, and antioxidant defense.

Dysregulation of copper homeostasis has been implicated in several neurodegenerative diseases. **Copper Fluor-4** (CF4) is a fluorescent probe highly selective for cuprous ions (Cu^+), the prevalent form of copper within the reducing environment of the cell. Upon binding to Cu^+ , CF4 exhibits a significant, approximately 10-fold increase in fluorescence intensity, making it a valuable tool for imaging labile copper pools in living cells, including neurons.^{[1][2]} These application notes provide a detailed protocol for staining cultured neurons with **Copper Fluor-4** and exploring copper signaling pathways.

Product Information

- Product Name: **Copper Fluor-4** (CF4)
- Target: Cuprous Ion (Cu^+)
- Mechanism of Action: Based on a rhodol dye scaffold, CF4's fluorescence is quenched in its free form. Binding of Cu^+ disrupts this quenching, leading to a significant increase in fluorescence emission.^{[1][2]}

- Key Features:

- High selectivity for Cu⁺ over other biologically relevant metal ions.
- High affinity for Cu⁺ with a dissociation constant (K_d) in the picomolar range.
- Stable and fluorescent in a physiologically relevant pH range (6-8).[\[2\]](#)[\[3\]](#)
- Suitable for live-cell imaging.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for **Copper Fluor-4**.

Parameter	Value	Reference
Dissociation Constant (K _d)	2.9 x 10 ⁻¹³ M	[2] [4]
Excitation Wavelength (λ _{ex})	~415 - 488 nm	[4]
Emission Wavelength (λ _{em})	~660 nm	[4]
Recommended Working Concentration	0.5 - 2.0 μM	[4] [5]
Recommended Incubation Time	10 - 30 minutes	[4] [5]

Experimental Protocols

Preparation of Copper Fluor-4 Stock Solution

- **Reconstitution:** **Copper Fluor-4** is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM. For example, to prepare a 1 mM stock solution from 1 mg of CF4 (Molecular Weight: ~749 g/mol), dissolve it in 1.335 mL of DMSO.
- **Storage:** Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the

stock solution is stable for several months.

Staining Protocol for Cultured Primary Neurons

This protocol is optimized for primary hippocampal or cortical neurons cultured on glass-bottom dishes or coverslips.

Materials:

- Cultured primary neurons (e.g., DIV 10-14)
- **Copper Fluor-4** (CF4) stock solution (1 mM in DMSO)
- Live-cell imaging solution (e.g., Tyrode's solution or HEPES-buffered Hank's Balanced Salt Solution (HBSS), phenol red-free)
- Pre-warmed (37°C) culture medium
- Confocal microscope with appropriate laser lines and filters

Procedure:

- **Prepare Staining Solution:** On the day of the experiment, thaw an aliquot of the CF4 stock solution. Dilute the stock solution in pre-warmed live-cell imaging solution to the desired final working concentration (e.g., 1 μ M). Vortex briefly to ensure complete mixing.
- **Cell Preparation:** Remove the culture dish from the incubator. Gently aspirate the culture medium.
- **Wash:** Wash the neurons once with the pre-warmed live-cell imaging solution to remove any residual serum or phenol red from the culture medium.
- **Staining:** Add the freshly prepared CF4 staining solution to the neurons, ensuring the cells are completely covered.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

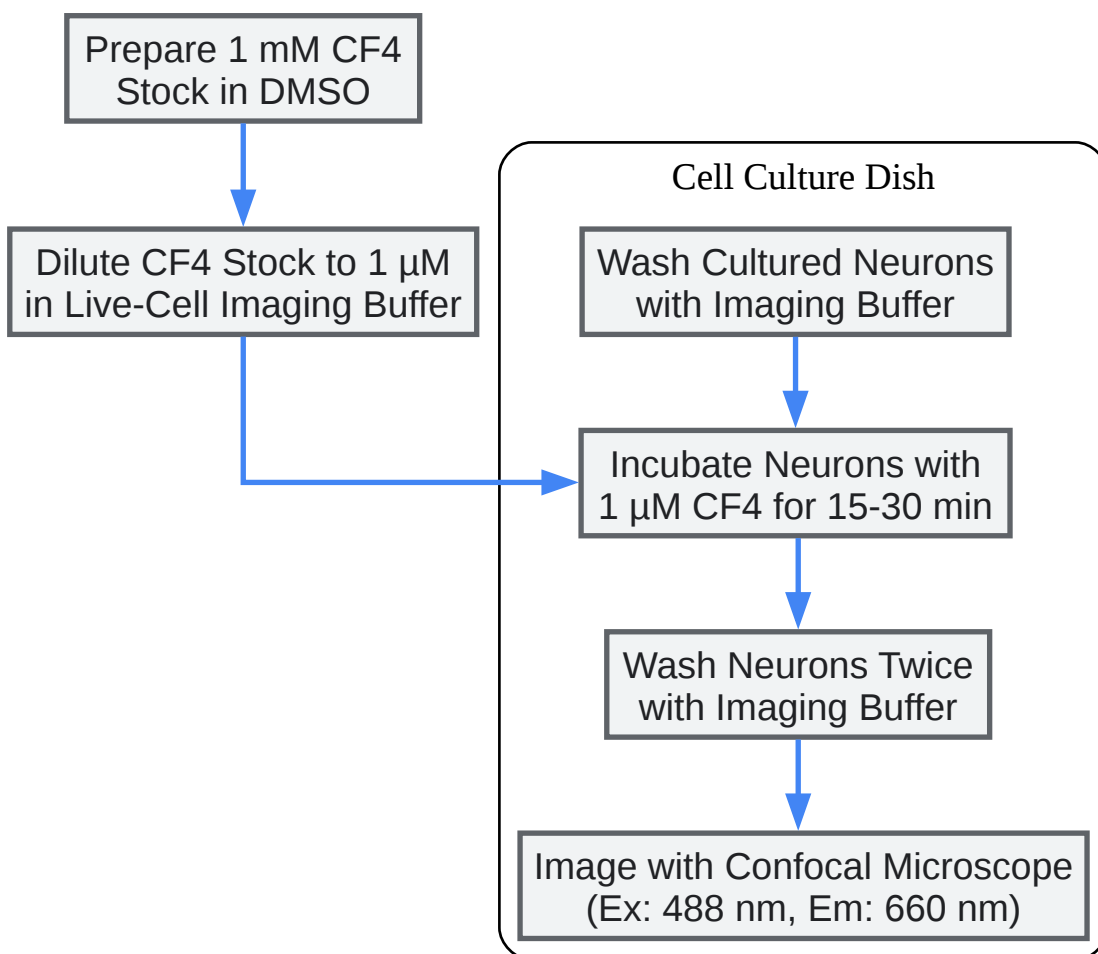
- **Wash:** After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging solution to remove any unbound probe.
- **Imaging:** Immediately proceed with imaging the stained neurons on a confocal microscope. Maintain the cells at 37°C during imaging using a stage-top incubator.

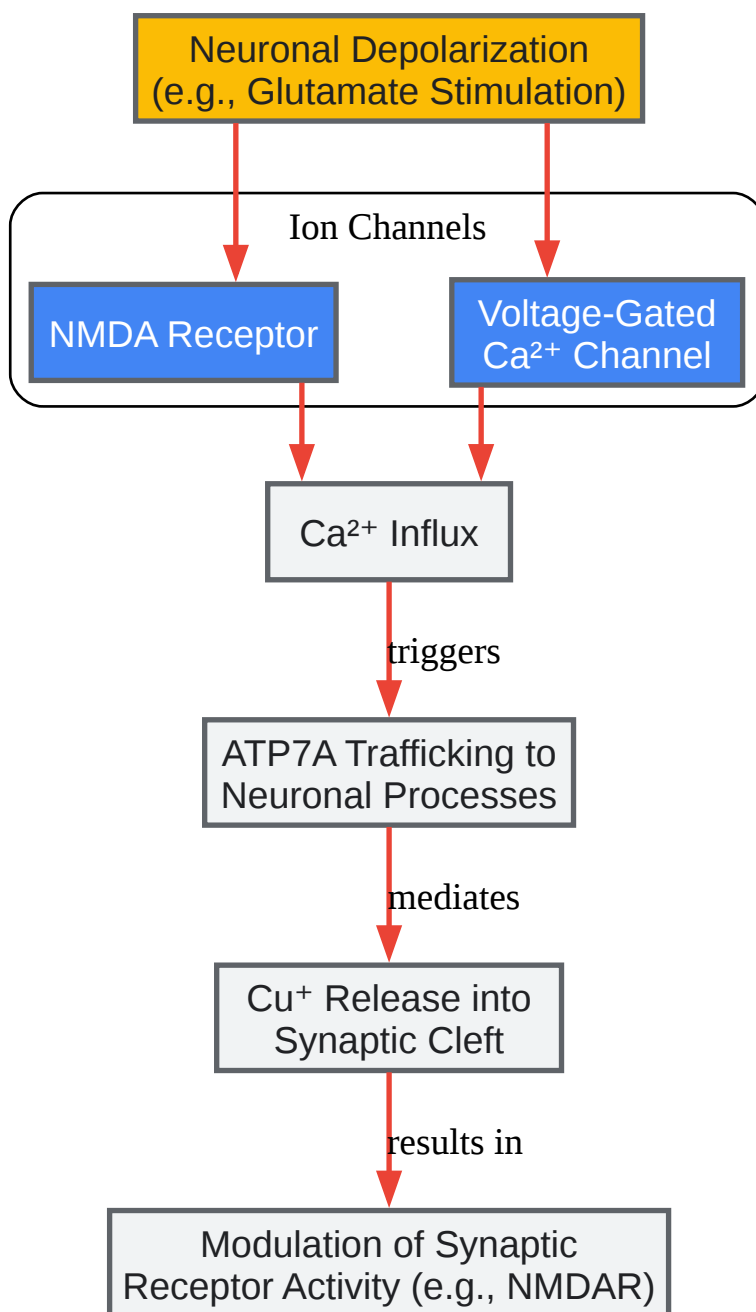
Imaging Parameters

- **Microscope:** A laser scanning confocal microscope is recommended for optimal resolution and to minimize out-of-focus fluorescence.
- **Excitation:** Use a laser line close to the excitation maximum of CF4, such as a 488 nm argon laser.
- **Emission:** Collect the emitted fluorescence using a bandpass filter centered around 660 nm (e.g., 640-680 nm).
- **Objective:** Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x) for high-resolution imaging of neuronal structures.
- **Image Acquisition:** To minimize phototoxicity, use the lowest possible laser power that provides a good signal-to-noise ratio. Acquire images with a scan speed and frame averaging that provides a clear image without significant bleaching.

Visualizations

Experimental Workflow





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